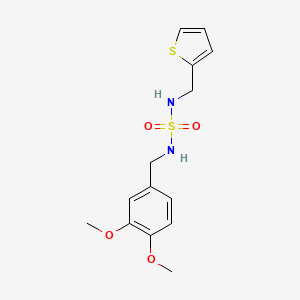

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S2/c1-19-13-6-5-11(8-14(13)20-2)9-15-22(17,18)16-10-12-4-3-7-21-12/h3-8,15-16H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHMOWILSGGOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, therapeutic applications, and other relevant studies.

- Molecular Formula : C14H18N2O4S2

- Molecular Weight : 342.43 g/mol

- Purity : Typically ≥ 95%

The compound features a sulfamide group, which is significant for its biological activity, particularly in enzyme inhibition and therapeutic applications.

Enzyme Inhibition

The sulfamide moiety in this compound has been identified as a crucial component for inhibiting various enzymes. Notably:

- Carbonic Anhydrases : These enzymes play a vital role in physiological processes such as respiration and acid-base balance. Compounds with sulfamide groups have shown promise in developing inhibitors that can modulate these pathways effectively.

- Proteases : The compound has demonstrated inhibitory effects on aspartic proteases and serine proteases, which are critical in many biological processes including protein digestion and cell signaling. The unique binding properties of the sulfamide group enhance the affinity for these target enzymes.

Cancer Treatment

Research indicates that sulfonamide derivatives, including this compound, may have applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in tumor cells. Studies have shown that specific derivatives exhibit high singlet oxygen quantum yields, making them suitable candidates for PDT.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical studies using models like ADMETLab have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles:

| Parameter | Value |

|---|---|

| Caco-2 Permeability | Low permeability |

| Human Intestinal Absorption | Low absorption |

| Plasma Protein Binding | Low binding |

| Volume of Distribution | Optimal |

| Clearance Rate | Low clearance rate |

These parameters suggest that while the compound may have limited absorption and distribution characteristics, it could still be effective within specific therapeutic contexts .

Case Studies and Research Findings

- Enzyme Inhibition Study : A study highlighted the effectiveness of sulfamide derivatives as inhibitors of carbonic anhydrases, showing IC50 values that indicate strong binding affinity and potential therapeutic application in conditions like glaucoma and obesity.

- Photodynamic Therapy Application : Research on related sulfonamides demonstrated their ability to act as photosensitizers in PDT, leading to significant tumor reduction in animal models when combined with appropriate light exposure.

- Antifungal Activity Assessment : A comparative study evaluated various sulfonamides against fungal strains and found that certain modifications significantly enhanced antifungal efficacy compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.